1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE
Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2-naphthyloxy)-1-ethanone is a complex organic compound with a molecular formula of C22H21FN2O4S . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperazine ring, and a naphthyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2-naphthyloxy)-1-ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Coupling with Naphthyloxy Group: The final step involves coupling the piperazine derivative with a naphthyloxy compound using a suitable coupling reagent.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2-naphthyloxy)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonyl and ether linkages
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2-naphthyloxy)-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2-naphthyloxy)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(2-naphthyloxy)-1-ethanone can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)sulfonyl]piperidine: This compound has a similar structure but lacks the naphthyloxy group, which may result in different chemical and biological properties.
1-[(4-Fluorophenyl)sulfonyl]piperazine: Similar to the target compound but without the ethanone linkage, affecting its reactivity and applications.
{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone: This compound has a tetrahydrofuran ring instead of the naphthyloxy group, leading to different physical and chemical properties.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c23-19-6-9-21(10-7-19)30(27,28)25-13-11-24(12-14-25)22(26)16-29-20-8-5-17-3-1-2-4-18(17)15-20/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONULPWZUFPBYJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.